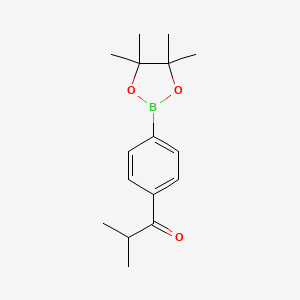![molecular formula C15H15FN2O B2827444 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2309728-13-8](/img/structure/B2827444.png)
3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine substituent. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is currently unknown. The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may play a role in these pathways.
Preparation Methods
The synthesis of 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: Its structure is studied for its potential interactions with biological macromolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar compounds to 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile include other tropane alkaloids like cocaine and atropine. the presence of the fluorine atom and the specific bicyclic structure of this compound provide unique properties that differentiate it from these other alkaloids . The fluorine substituent, in particular, can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
3-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-12-7-13-4-5-14(8-12)18(13)15(19)11-3-1-2-10(6-11)9-17/h1-3,6,12-14H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYOXNPUAMOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2827361.png)
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827364.png)
![11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2827366.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid](/img/structure/B2827367.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2827369.png)

![3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one](/img/structure/B2827371.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2827376.png)


![3-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2827382.png)
